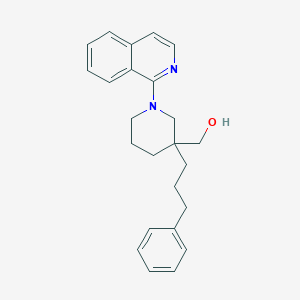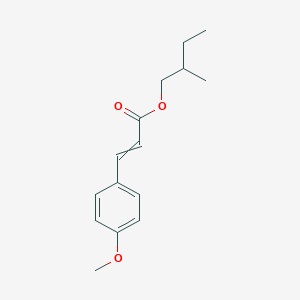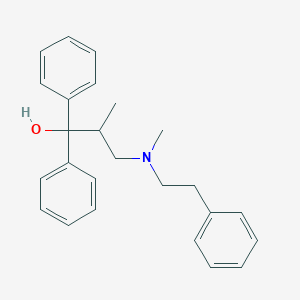
Texas Red C2 maleimide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Texas Red C2 maleimide is a thiol-reactive fluorescent dye that is widely used in biochemical and biomedical research. This compound is known for its ability to create bright red-fluorescent bioconjugates with excitation and emission maxima at approximately 595 nm and 615 nm, respectively . It is primarily used for labeling proteins, peptides, and other thiol-containing molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Texas Red C2 maleimide involves the reaction of Texas Red dye with maleimide. The reaction typically occurs under mild conditions, often in the presence of a base to facilitate the formation of the maleimide derivative. The product is then purified through chromatographic techniques to obtain the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The compound is then packaged and stored under specific conditions to maintain its stability and reactivity .
化学反応の分析
Types of Reactions
Texas Red C2 maleimide primarily undergoes thiol-reactive conjugation reactions. This involves the formation of a covalent bond between the maleimide group and thiol groups present in proteins or peptides .
Common Reagents and Conditions
The common reagents used in these reactions include thiol-containing molecules such as cysteine residues in proteins. The reaction conditions are typically mild, often carried out at room temperature and neutral pH to preserve the integrity of the biological molecules .
Major Products
The major products formed from these reactions are bioconjugates, where the this compound is covalently attached to the thiol-containing molecule. These bioconjugates exhibit bright red fluorescence, making them useful for various analytical and imaging applications .
科学的研究の応用
Texas Red C2 maleimide has a wide range of applications in scientific research:
作用機序
The mechanism of action of Texas Red C2 maleimide involves the formation of a covalent bond between the maleimide group and thiol groups in target molecules. This covalent attachment results in the formation of stable bioconjugates that exhibit bright red fluorescence. The fluorescence properties of the compound allow for the visualization and tracking of the labeled molecules in various biological and chemical systems .
類似化合物との比較
Similar Compounds
Texas Red maleimide: Another thiol-reactive fluorescent dye with similar properties but may differ in terms of excitation and emission wavelengths.
pHrodo Red maleimide: A pH-sensitive dye used for studying endocytosis and phagocytosis.
Uniqueness
Texas Red C2 maleimide is unique due to its specific excitation and emission maxima, which provide bright red fluorescence. This makes it particularly useful for applications requiring high sensitivity and specificity in fluorescence-based assays .
特性
分子式 |
C74H73N8O16S4+ |
|---|---|
分子量 |
1458.7 g/mol |
IUPAC名 |
5-[[2-(2,5-dioxopyrrol-1-yl)ethylamino]-oxo-oxoniumylidene-λ6-sulfanyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate;4-[2-(2,5-dioxopyrrol-1-yl)ethylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate |
InChI |
InChI=1S/2C37H36N4O8S2/c42-31-11-12-32(43)41(31)18-13-38-50(44,45)24-9-10-25(30(21-24)51(46,47)48)33-28-19-22-5-1-14-39-16-3-7-26(34(22)39)36(28)49-37-27-8-4-17-40-15-2-6-23(35(27)40)20-29(33)37;42-31-11-12-32(43)41(31)18-13-38-50(44,45)24-9-10-30(51(46,47)48)27(21-24)33-28-19-22-5-1-14-39-16-3-7-25(34(22)39)36(28)49-37-26-8-4-17-40-15-2-6-23(35(26)40)20-29(33)37/h9-12,19-21H,1-8,13-18H2,(H-,38,44,45,46,47,48);9-12,19-21,38H,1-8,13-18H2/p+1 |
InChIキー |
KQVWOVKBCWJWAB-UHFFFAOYSA-O |
正規SMILES |
C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=C(C=C8)S(=[OH+])(=O)NCCN9C(=O)C=CC9=O)S(=O)(=O)[O-])CCC7.C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=CC(=C8)S(=O)(=O)NCCN9C(=O)C=CC9=O)S(=O)(=O)[O-])CCC7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



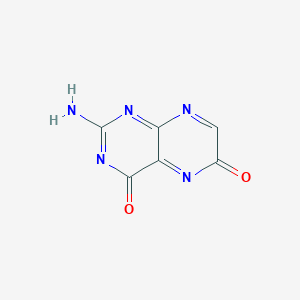
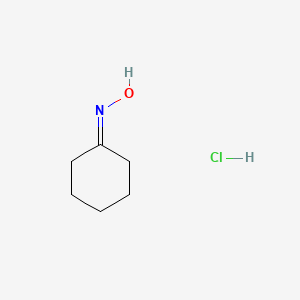
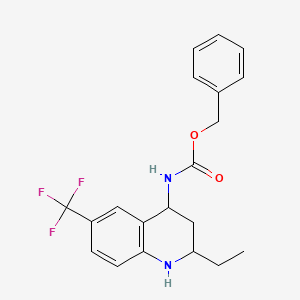

![ethyl 5-(3-{[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}-2-hydroxypropoxy)-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate](/img/structure/B14750434.png)
![Bicyclo[3.2.1]oct-2-ene-2-carbonitrile](/img/structure/B14750440.png)
![1-[(2-Hydroxy-5-methylphenyl)diazenyl]naphthalen-2-ol](/img/structure/B14750448.png)
![3-(4-Methylphenyl)-7-nitro-5H-[1,3]thiazolo[2,3-B]quinazolin-5-one](/img/structure/B14750452.png)
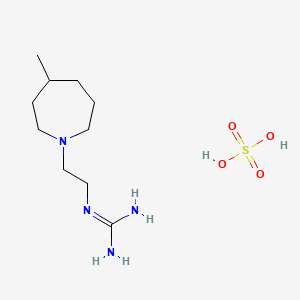
![2-[(5-Fluoro-2-nitrophenyl)sulfanyl]aniline](/img/structure/B14750472.png)
